3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a type of six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . This compound also has a bromo and chloro substituent, as well as a 4-methoxyphenylmethyl group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (aza)indole/benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo[3,4-b]pyridine core with a bromo and chloro substituent, and a 4-methoxyphenylmethyl group . The exact molecular formula is C14H11BrClN3O .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The pyrazolo[3,4-b]pyridine core can participate in various reactions, and the bromo, chloro, and methoxyphenylmethyl groups can also react under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. The molecular weight of this compound is 352.61 g/mol .Scientific Research Applications
Summary of the Application
“3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine” is a derivative of pyrazolo[3,4-b]pyridine, which has been synthesized and evaluated for its inhibitory activity against Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Methods of Application or Experimental Procedures
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized. Their activities to inhibit TRKA were then evaluated .
Results or Outcomes
Among the synthesized compounds, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .
2. Use in the Synthesis of Other Compounds
Summary of the Application
This compound can be used as a building block in the synthesis of other complex organic compounds. The methods for its synthesis are systematized according to the method to assemble the pyrazolopyridine system .
3. Use in the Development of New TRK Inhibitors
Summary of the Application
This compound has been used in the development of new Tropomyosin receptor kinase (TRK) inhibitors. TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Methods of Application or Experimental Procedures
Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their activities to inhibit TRKA .
Results or Outcomes
Among the synthesized compounds, one showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .
Future Directions
properties
IUPAC Name |
3-bromo-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O/c1-20-10-4-2-9(3-5-10)8-19-14-12(13(15)18-19)11(16)6-7-17-14/h2-7H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTCBYGXTUXLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=CC(=C3C(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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